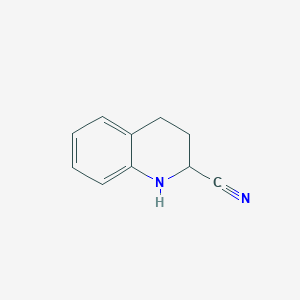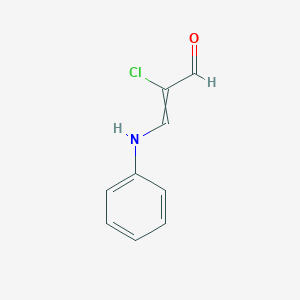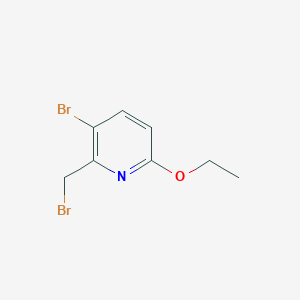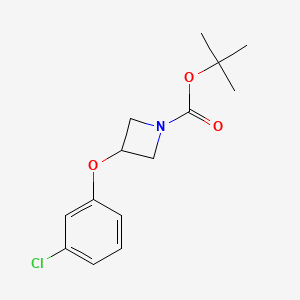
3-(2-Amino-6-chloroquinazolin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-chloroquinazolin-4-yl)phenol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloroquinazolin-4-yl)phenol typically involves the reaction of 2-amino-6-chloroquinazoline with phenol under specific conditions. One common method involves the use of a catalyst such as l-proline to facilitate the reaction. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-chloroquinazolin-4-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones, which have significant biological importance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-6-chloroquinazolin-4-yl)phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-Amino-6-chloroquinazolin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one
- 7-Chloro-4-aminoquinoline derivatives
- Phenolic compounds
Uniqueness
3-(2-Amino-6-chloroquinazolin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chloro group on the quinazoline ring enhances its reactivity and potential for forming various derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C14H10ClN3O |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
3-(2-amino-6-chloroquinazolin-4-yl)phenol |
InChI |
InChI=1S/C14H10ClN3O/c15-9-4-5-12-11(7-9)13(18-14(16)17-12)8-2-1-3-10(19)6-8/h1-7,19H,(H2,16,17,18) |
InChI-Schlüssel |
FYZZCNYMSNNNHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


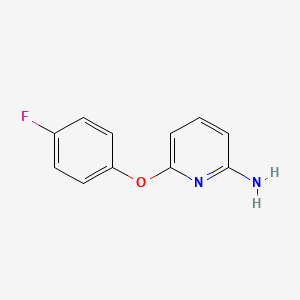

![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
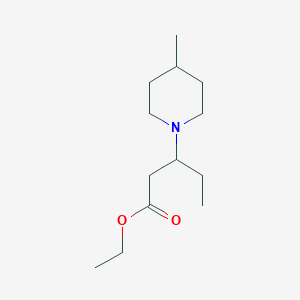
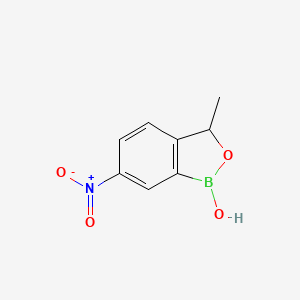
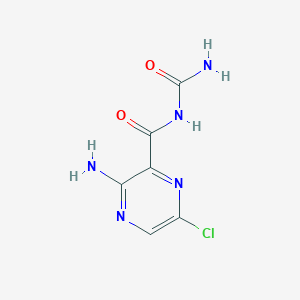
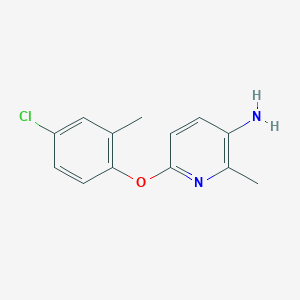

![1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)

